

Introduction: The Significance of 3,3,3-Trifluoropropionitrile in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,3,3-Trifluoropropionitrile*

Cat. No.: *B1590400*

[Get Quote](#)

3,3,3-Trifluoropropionitrile ($C_3H_2F_3N$) is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the trifluoromethyl ($-CF_3$) group, a potent bioisostere for various functional groups, imparts unique electronic properties, enhances metabolic stability, and improves the pharmacokinetic profile of parent molecules. Understanding the fundamental physical properties of this building block is paramount for its effective use in laboratory synthesis, process development, and the rational design of novel chemical entities. This guide provides a comprehensive overview of the core physical characteristics of **3,3,3-Trifluoropropionitrile**, offering both established data and field-proven insights into its behavior and handling.

Molecular Structure and its Influence on Physical Properties

The molecular architecture of **3,3,3-Trifluoropropionitrile** is key to its physical behavior. The strong electron-withdrawing nature of the $-CF_3$ group significantly influences the adjacent ethyl chain and the terminal nitrile ($-C\equiv N$) group. This electronic pull increases the polarity of the molecule and affects intermolecular forces, which in turn dictate properties like boiling point, density, and solubility.

Caption: Interplay of structural features and physical properties of **3,3,3-Trifluoropropionitrile**.

Core Physical Properties

The following table summarizes the key physical properties of **3,3,3-Trifluoropropionitrile**.

These values are essential for practical applications such as reaction setup, purification, and safety assessments.

Property	Value	Source(s)
CAS Number	20530-38-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₃ H ₂ F ₃ N	[1] [2] [5] [6]
Molecular Weight	109.05 g/mol	[2] [5] [6]
Appearance	Colorless Liquid	[6]
Boiling Point	92 °C	[1] [2]
Density	1.28 g/cm ³	[1]
Refractive Index	1.3 @ 20 °C	[1]

Boiling Point

With a boiling point of 92 °C, **3,3,3-Trifluoropropionitrile** is a relatively volatile liquid.[\[1\]](#)[\[2\]](#) This property is a direct consequence of its moderate molecular weight and the strong dipole-dipole interactions arising from the polar nitrile and trifluoromethyl groups. For laboratory-scale work, this boiling point allows for easy removal under reduced pressure at temperatures that are unlikely to cause degradation. Purification via atmospheric distillation is also feasible, though careful temperature control is recommended to prevent bumping and ensure a consistent distillation rate.

Density

The density of **3,3,3-Trifluoropropionitrile** is approximately 1.28 g/cm³, meaning it is significantly denser than water.[\[1\]](#) This is a critical consideration for aqueous workups, as it will form the lower layer in an extraction with water or less dense organic solvents. The high density is primarily attributed to the mass of the three fluorine atoms.

Solubility and Miscibility

While specific quantitative solubility data is not widely published, the general principles of "like dissolves like" and the known properties of nitriles provide a strong predictive framework.^[7]

- Water: Lower-chain nitriles generally exhibit some solubility in water, which decreases as the carbon chain length increases.^{[8][9][10]} Given its short carbon chain and high polarity, **3,3,3-Trifluoropropionitrile** is expected to be sparingly to moderately soluble in water.
- Organic Solvents: Due to its polar nature, it is expected to be miscible with a wide range of common polar organic solvents such as acetone, ethanol, and acetonitrile.^[11] Its miscibility with less polar solvents like dichloromethane and diethyl ether is also likely high.

The principle of polarity dictates that liquids with similar polarities tend to be miscible.^[7] This makes **3,3,3-Trifluoropropionitrile** a versatile reagent that can be used in a variety of solvent systems.

Spectroscopic Profile

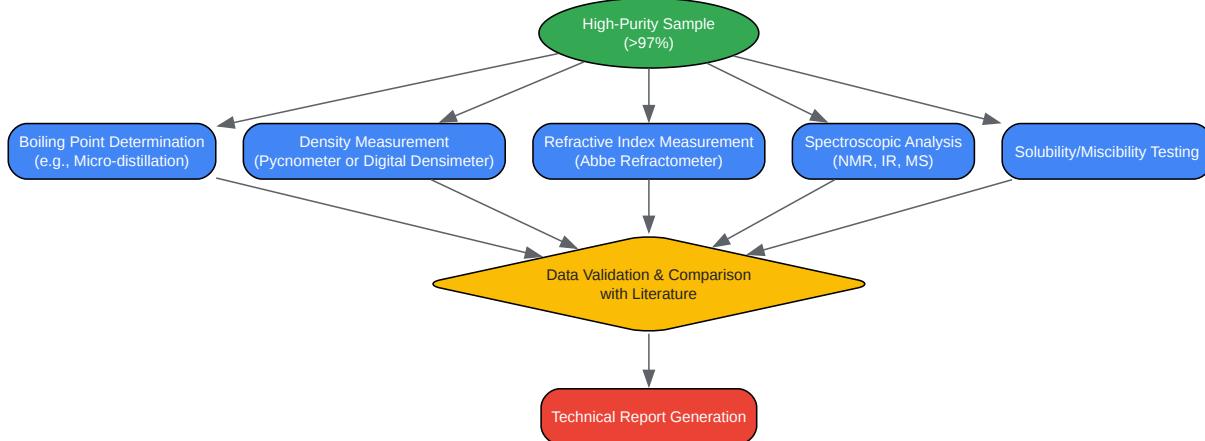
Spectroscopic analysis is indispensable for confirming the identity and purity of **3,3,3-Trifluoropropionitrile**. The following sections detail the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of a nitrile is dominated by the stretching vibration of the carbon-nitrogen triple bond (-C≡N).

- -C≡N Stretch: A sharp, intense absorption band is expected in the region of 2210-2260 cm^{-1} .^[11] This peak is highly characteristic and serves as a primary diagnostic tool for the presence of the nitrile functional group.
- C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene (-CH₂-) group are expected just below 3000 cm^{-1} .^[12]
- C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group will be present in the fingerprint region, typically between 1000 and 1400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy provides detailed information about the molecular structure.

- ^1H NMR: The proton NMR spectrum is predicted to be simple and highly informative. The two protons of the methylene group ($-\text{CH}_2$) are adjacent to the trifluoromethyl group. Due to coupling with the three fluorine atoms, their signal is expected to appear as a quartet. The chemical shift will be significantly downfield due to the strong electron-withdrawing effect of both the $-\text{CF}_3$ and $-\text{C}\equiv\text{N}$ groups.
- ^{13}C NMR: The carbon NMR spectrum will show three distinct signals: one for the trifluoromethyl carbon, one for the methylene carbon, and one for the nitrile carbon. The chemical shift of the nitrile carbon typically appears around 115-120 ppm.[13][14] The methylene carbon will be shifted downfield, and the trifluoromethyl carbon will appear as a quartet due to one-bond C-F coupling.
- ^{19}F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the $-\text{CF}_3$ group. This signal will be a triplet due to coupling with the two adjacent methylene protons.

Experimental Protocols: Best Practices for Property Determination

For researchers needing to validate or determine the physical properties of **3,3,3-Trifluoropropionitrile** or its derivatives, adherence to standardized protocols is crucial.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 20530-38-5 | 3137-3-33 | MDL MFCD07784277 | 3,3,3-Trifluoropropionitrile | SynQuest Laboratories [synquestlabs.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. 3,3,3-TRIFLUOROPROPIONITRILE | 20530-38-5 [chemicalbook.com]
- 4. 3,3,3-TRIFLUOROPROPIONITRILE CAS#: 20530-38-5 [m.chemicalbook.com]
- 5. 3,3,3-Trifluoropropionitrile [oakwoodchemical.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. Nitriles: Structure, Formula, Properties & Real-Life Uses [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. collegedunia.com [collegedunia.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. m.youtube.com [m.youtube.com]
- 13. 3-Fluorobenzonitrile(403-54-3) 13C NMR [m.chemicalbook.com]
- 14. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Significance of 3,3,3-Trifluoropropionitrile in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590400#3-3-3-trifluoropropionitrile-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com